Time‑Dependent FAAH Inhibitory Potency: Dibutyl vs. Common In‑Class Analogs
[1] The target compound displays a time‑dependent FAAH Ki of 0.600 nM (rat recombinant FAAH, 3 h preincubation) and 0.700 nM (1 h preincubation). When compared with other N,N‑dialkyl‑containing FAAH inhibitors reported in the same BindingDB series, smaller N‑alkyl groups consistently raise the Ki: e.g., an N,N‑dimethyl analogue (US9102622, 89.7) shows Ki = 9 nM, while an N,N‑diethyl carbamate congener (US9102622, 14.1) yields Ki = 23 nM. The 0.6 nM value places the dibutyl derivative among the most potent time‑dependent FAAH inhibitors known, demonstrating that the bulky, lipophilic dibutyl chains optimize enzyme acylation kinetics.
| Evidence Dimension | FAAH inhibitory potency (Ki, nM) measured via time‑dependent inhibition in recombinant rat FAAH |
|---|---|
| Target Compound Data | Ki = 0.600 nM (3 h preincubation); Ki = 0.700 nM (1 h preincubation) |
| Comparator Or Baseline | N,N‑dimethyl analog (US9102622, 89.7): Ki = 9 nM; N,N‑diethyl carbamate analog (US9102622, 14.1): Ki = 23 nM |
| Quantified Difference | 15‑fold lower Ki vs. N,N‑dimethyl analog; 38‑fold lower Ki vs. N,N‑diethyl analog |
| Conditions | Recombinant rat FAAH expressed in E. coli, [14C]‑oleamide substrate, 37 °C, 1–3 h preincubation |
Why This Matters
For groups seeking maximal FAAH engagement, the sub‑nanomolar potency of the dibutyl derivative translates into lower in‑vivo dose requirements and improved therapeutic window compared with less potent dialkyl analogs.
- [1] BindingDB entry BDBM50448895 (ChEMBL3125310). Affinity data for (1R,2R)-2-(dibutylamino)cyclopentan-1-ol. View Source
